Chloropupukeananin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

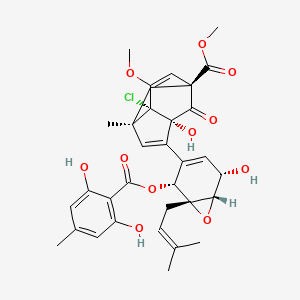

Chloropupukeananin is a natural product found in Pestalotiopsis fici with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity

Chloropupukeananin has demonstrated notable antiviral properties, particularly against HIV-1. Studies have shown that it inhibits HIV-1 replication, making it a candidate for further research in antiviral drug development. The compound's mechanism involves the modulation of cellular pathways that are crucial for viral replication, enhancing the formation of autophagosomes and promoting autophagic flux in infected cells .

Antitumor Properties

Research indicates that this compound exhibits antitumor activity. It has been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis. For instance, fermentation extracts containing this compound have been shown to possess bioactivity against epithelial colon adenocarcinoma cells, highlighting its potential as a lead compound in cancer therapy .

Biosynthesis and Synthetic Applications

The biosynthesis of this compound involves complex biochemical pathways, primarily catalyzed by enzymes such as Diels-Alderases. Recent studies have successfully achieved biomimetic total synthesis of this compound through Diels-Alder reactions, providing insights into its structural characteristics and potential modifications for enhanced activity . The ability to synthesize this compound efficiently opens avenues for its use in drug development and chemical biology.

Mechanistic Insights

The compound's mechanism of action has been explored through various studies. This compound enhances autophagy in cells, which is critical for degrading viral components and promoting cellular health. This property not only aids in antiviral applications but also contributes to its antitumor effects by facilitating the removal of damaged cellular components .

Case Study 1: Antiviral Efficacy

A study investigated the effects of this compound on HIV-1-infected cells, revealing that treatment with the compound significantly reduced viral load and increased autophagosome formation compared to untreated controls .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound inhibited the growth of colon cancer cells by inducing apoptosis and disrupting cell cycle progression. The results indicated a dose-dependent response, suggesting potential therapeutic applications in oncology .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antiviral Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enhances autophagy |

| Pestalofone C | Moderate | Yes | Induces apoptosis |

| Iso-A82775C | Limited | No | Unknown |

Análisis De Reacciones Químicas

Intermolecular Diels-Alder Reaction

The Diels-Alder reaction between (+)-iso-A82775C (2 ) and (−)-maldoxin (4 ) initiates the biosynthesis of chloropupukeananin. This reaction exhibits unique face selectivity under varying conditions:

Key Findings:

-

High-pressure conditions (1.0 GPa, 64 hours) yield 71% of the carbonyl-ene product (11 ) alongside cycloadducts 6 (17%) and 7 (5%) .

-

Under atmospheric pressure (neat, 25°C for 120 hours followed by 60°C for 68 hours), the reaction produces 57% of 11 and 25% of 6 .

-

Solvent polarity significantly impacts cycloadduct distribution. For example, reactions in nonpolar solvents (e.g., toluene) favor Si-syn adducts, while polar solvents shift selectivity .

Table 1: Diels-Alder Reaction Outcomes

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| High pressure (1.0 GPa) | 11 (carbonyl-ene) | 71 | |

| 6 (Si-anti) | 17 | ||

| Atmospheric pressure | 11 (carbonyl-ene) | 57 | |

| 6 (Si-anti) | 25 |

Intramolecular Carbonyl-Ene Reaction

Following the Diels-Alder step, an intramolecular carbonyl-ene reaction forms the bicyclo[2.2.2]octane core.

Key Findings:

-

Heating the Diels-Alder adducts to 60°C drives the carbonyl-ene reaction to completion, achieving 69% isolated yield of 11 .

-

The reaction proceeds via a chair-like transition state, with the C2 acetal group directing stereochemistry .

Migration of the p-Orsellinate Group

The final biosynthetic step involves migration of the p-orsellinate group under basic conditions:

Key Findings:

-

Treatment of 11 with KOt-Bu in DMF induces nucleophilic attack at C26, forming this compound (1 ) in 64% yield .

-

This step confirms the role of alkoxide intermediates in facilitating group migration .

Stereochemical and Enzymatic Insights

-

Stereoselectivity Challenges : Chemical synthesis yields only two cycloadducts (6 and 7 ), whereas biosynthesis produces four isomers , suggesting enzymatic control in nature .

-

Putative Diels-Alderase Involvement : The absence of solvent effects in vivo implies enzymes (e.g., prenyltransferases) mediate face selectivity during cycloaddition .

Practical Implications

Propiedades

Fórmula molecular |

C33H35ClO11 |

|---|---|

Peso molecular |

643.1 g/mol |

Nombre IUPAC |

methyl (1S,3S,6R,7S)-7-chloro-4-[(1R,2R,5S,6S)-2-(2,6-dihydroxy-4-methylbenzoyl)oxy-5-hydroxy-1-(3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3-hydroxy-8-methoxy-6-methyl-2-oxotricyclo[4.3.1.03,7]deca-4,8-diene-1-carboxylate |

InChI |

InChI=1S/C33H35ClO11/c1-15(2)7-8-31-24(44-26(38)23-19(35)9-16(3)10-20(23)36)17(11-21(37)25(31)45-31)18-12-29(4)14-30(28(40)43-6)13-22(42-5)33(29,34)32(18,41)27(30)39/h7,9-13,21,24-25,35-37,41H,8,14H2,1-6H3/t21-,24+,25-,29-,30+,31+,32-,33-/m0/s1 |

Clave InChI |

MEGLUXFWKWGEGT-BYNRCSGHSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1)O)C(=O)O[C@@H]2C(=C[C@@H]([C@H]3[C@@]2(O3)CC=C(C)C)O)C4=C[C@]5(C[C@@]6(C=C([C@]5([C@]4(C6=O)O)Cl)OC)C(=O)OC)C)O |

SMILES canónico |

CC1=CC(=C(C(=C1)O)C(=O)OC2C(=CC(C3C2(O3)CC=C(C)C)O)C4=CC5(CC6(C=C(C5(C4(C6=O)O)Cl)OC)C(=O)OC)C)O |

Sinónimos |

chloropupukeananin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.